REACTION_CXSMILES
|
C(O)[CH2:2][CH2:3][OH:4].C1C=CC=CC=1.[C:12]([OH:17])(=[O:16])[CH:13]([CH3:15])[CH3:14].[OH2:18].[C:19]1([CH3:29])[CH:24]=CC(S(O)(=O)=O)=C[CH:20]=1>O>[CH3:14][CH:13]([CH3:15])[C:12]([O:17][CH2:2][CH2:3][O:4][C:24](=[O:18])[CH:19]([CH3:20])[CH3:29])=[O:16] |f:3.4|
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
111.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
is continuously separated
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 100 ml of ice-cold 1N aqueous sodium hydroxide solution
|
Type
|
WASH
|
Details
|
washed with water until neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product obtained in almost quantitative yield
|
Type
|
DISTILLATION
|
Details
|
is subjected to fractional distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCCOC(C(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86 g | |
YIELD: CALCULATEDPERCENTYIELD | 850.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |